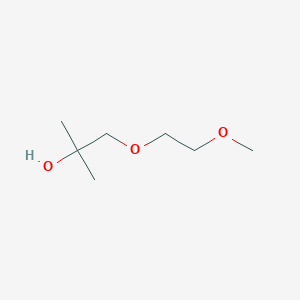

1-(2-Methoxyethoxy)-2-methyl-2-propanol

Beschreibung

Contextualization within Glycol Ethers Research

1-(2-Methoxyethoxy)-2-methyl-2-propanol belongs to the broad family of chemicals known as glycol ethers. These are a class of solvents that possess both an ether and an alcohol functional group within the same molecule. Glycol ethers are broadly categorized into two main groups: the E-series, derived from ethylene (B1197577) glycol, and the P-series, derived from propylene (B89431) glycol. oaepublish.com this compound is classified as a P-series glycol ether due to its propylene glycol-based structure. chemnorm.com P-series glycol ethers are noted for their use as high-performance industrial solvents in various applications, including paints, coatings, and cleaners, and are generally considered to have lower toxicity compared to their E-series counterparts. oaepublish.com

Significance and Research Landscape

The primary significance of this compound in the research landscape lies in its application as a precursor for a water-soluble tert-butoxycarbonyl (Boc) protecting agent. In organic synthesis, particularly in the multi-step synthesis of complex molecules like peptides, protecting groups are essential. bldpharm.com The Boc group is one of the most common protecting groups used for the temporary protection of amine functionalities. chemicalbook.com It prevents the amine group from participating in unwanted side reactions during a chemical transformation. chemicalbook.com

After the desired reaction is complete, the Boc group must be removed, a process called deprotection. The byproducts of this deprotection step can sometimes complicate the purification of the final product. The development of reagents that lead to water-soluble byproducts is a significant advancement because it allows for a much simpler purification process, where the byproducts can be easily washed away with water. nih.gov

The chloroformate derivative of this compound serves as such a water-soluble Boc-reagent. This approach aligns with a broader trend in organic chemistry to develop more efficient and "greener" synthetic methodologies. The concept of using a reagent that generates a water-soluble byproduct was notably demonstrated in early research, such as the work by Itoh et al. on 2-tert-butoxycarbonyloxyimino-2-phenylacetonitrile, which also yields a water-soluble oxime byproduct that is easily removed from the reaction mixture. orgsyn.org

Historical Development and Discovery within Related Ether Chemistry

The historical development of ether chemistry dates back to the 19th century, with the Williamson ether synthesis being a foundational method for their preparation. fluorochem.co.uk The specific class of glycol ethers emerged in the 1920s with the trademark registration of "Cellosolve" by the Carbide & Carbon Chemicals Corporation, which were ethylene glycol-based ethers. bldpharm.com Over time, concerns about the toxicity of some E-series glycol ethers led to the development and wider adoption of the P-series (propylene glycol-based) ethers, which were found to be less toxic. fluorochem.co.uk

The concept of using ethers as protecting groups in organic synthesis was pioneered by Emil Fischer in the late 19th century during his work with carbohydrates. fluorochem.co.uk This established the principle of temporarily modifying a functional group to control reactivity in complex molecules. The subsequent evolution of protecting group chemistry has led to the development of highly specialized reagents, such as the precursors to water-soluble Boc reagents like this compound. This reflects a continuous effort in chemical research to create more sophisticated and practical tools for organic synthesis.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 211321-90-3 orgsyn.org |

| Molecular Formula | C₇H₁₆O₃ orgsyn.org |

| Molecular Weight | 148.20 g/mol |

| Physical Form | Liquid |

| Density | 0.953 g/mL at 20 °C |

| Refractive Index | n20/D 1.422 |

| Purity | ≥98.0% |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2-methoxyethoxy)-2-methylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O3/c1-7(2,8)6-10-5-4-9-3/h8H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIUWDFVMEASCRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COCCOC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60392933 | |

| Record name | 1-(2-Methoxyethoxy)-2-methyl-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211321-90-3 | |

| Record name | 1-(2-Methoxyethoxy)-2-methyl-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-methoxyethoxy)-2-methylpropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Mechanisms

Established Synthetic Pathways

The principal route for the industrial production of glycol ethers involves the reaction of an alcohol with an alkylene oxide. In the case of 1-(2-Methoxyethoxy)-2-methyl-2-propanol, this translates to the reaction between 2-Methoxyethanol (B45455) and isobutylene (B52900) oxide.

The synthesis of this compound is achieved through the ring-opening reaction of isobutylene oxide by 2-methoxyethanol. This reaction can be catalyzed by either acidic or basic catalysts. The choice of catalyst is crucial as it dictates the regioselectivity of the reaction, leading to the formation of different isomers. researchgate.net

Under basic conditions, the reaction proceeds via a nucleophilic substitution (SN2) mechanism. The methoxyethoxide ion, formed by the deprotonation of 2-methoxyethanol by the base, acts as the nucleophile. This nucleophile attacks one of the carbon atoms of the epoxide ring. Due to steric hindrance from the two methyl groups on one of the carbons of isobutylene oxide, the attack preferentially occurs at the less substituted carbon atom. This leads to the formation of the desired product, this compound.

Conversely, under acidic conditions, the reaction mechanism has significant SN1 character. The epoxide oxygen is first protonated by the acid catalyst, making it a better leaving group. This is followed by the nucleophilic attack of 2-methoxyethanol. In this case, the attack occurs at the more substituted carbon atom, which can better stabilize the developing positive charge in the transition state. This pathway would lead to the formation of the isomeric byproduct, 2-(2-methoxyethoxy)-2-methyl-1-propanol.

The synthesis of glycol ethers from epoxides is influenced by several key parameters that can affect the reaction rate, yield, and selectivity. While specific data for the synthesis of this compound is not extensively published in readily available literature, general principles from analogous reactions, such as the synthesis of propylene (B89431) glycol methyl ether from propylene oxide and methanol (B129727), provide valuable insights. libretexts.orgosti.gov

Catalyst: Both homogeneous and heterogeneous catalysts can be employed. Basic catalysts like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are commonly used in industrial processes. libretexts.org Solid acid catalysts, such as certain ion-exchange resins, have also been investigated. stenutz.eu

Temperature and Pressure: The reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate. The pressure is usually maintained to keep the reactants in the liquid phase.

Reactant Ratio: An excess of the alcohol (2-methoxyethanol) is often used to favor the formation of the mono-ether product and to minimize the formation of higher molecular weight byproducts from the reaction of the initial product with another molecule of the epoxide. quora.com

Below is an interactive data table summarizing typical reaction conditions for the synthesis of propylene glycol ethers, which can be considered analogous to the synthesis of the target compound.

| Parameter | Condition | Rationale |

| Catalyst | Basic (e.g., NaOH, KOH) or Acidic (e.g., ion-exchange resin) | To facilitate the ring-opening of the epoxide. |

| Temperature | Elevated (e.g., 80-160 °C) | To increase the reaction rate. |

| Pressure | Sufficient to maintain liquid phase | To ensure proper mixing and reaction of the reactants. |

| Reactant Molar Ratio (Alcohol:Epoxide) | Excess alcohol (e.g., 2:1 to 20:1) | To maximize the yield of the desired mono-ether and minimize byproduct formation. quora.com |

Optimizing the yield of this compound while minimizing the formation of byproducts is a key challenge in its synthesis. The primary byproduct is the regioisomer, 2-(2-methoxyethoxy)-2-methyl-1-propanol, which is favored under acidic conditions. Therefore, employing a basic catalyst is the primary strategy to maximize the yield of the desired product.

Another potential set of byproducts are higher molecular weight ethers, which can form if the initially formed product, this compound, reacts with another molecule of isobutylene oxide. Using a significant excess of 2-methoxyethanol helps to suppress this subsequent reaction.

Purification of the final product, typically through distillation, is necessary to remove unreacted starting materials, the catalyst, and any byproducts.

Mechanistic Investigations of Formation Reactions

The formation of this compound is a classic example of a nucleophilic ring-opening reaction of an epoxide. The mechanism is highly dependent on the catalytic conditions employed.

The reaction proceeds via the nucleophilic attack of the oxygen atom of 2-methoxyethanol on one of the carbon atoms of the isobutylene oxide ring.

Under Basic Conditions (SN2 Pathway): In the presence of a base, 2-methoxyethanol is deprotonated to form the more nucleophilic methoxyethoxide anion. This anion then attacks the epoxide ring. Due to the steric hindrance posed by the two methyl groups on the tertiary carbon of isobutylene oxide, the attack occurs at the less sterically hindered primary carbon. This is a concerted process where the carbon-oxygen bond is formed at the same time as the epoxide ring's carbon-oxygen bond is broken. This pathway leads to the formation of this compound. nih.govgoogle.com

Under Acidic Conditions (SN1-like Pathway): In an acidic medium, the epoxide oxygen is first protonated. This protonation makes the epoxide more reactive and weakens the carbon-oxygen bonds. The transition state has significant carbocationic character, with a partial positive charge developing on the carbon atoms of the epoxide ring. The tertiary carbon can better stabilize this positive charge through hyperconjugation from the two methyl groups. Consequently, the nucleophilic attack by 2-methoxyethanol occurs preferentially at this more substituted carbon atom. This leads to the formation of the regioisomeric product, 2-(2-methoxyethoxy)-2-methyl-1-propanol. amerigoscientific.comsigmaaldrich.com

The regioselectivity of the ring-opening of unsymmetrical epoxides is a well-studied aspect of organic chemistry. As discussed, basic or nucleophilic conditions generally lead to attack at the less substituted carbon (an SN2-type reaction), a phenomenon often referred to as the "normal" addition product. researchgate.net

Conversely, acid-catalyzed ring-opening reactions can lead to attack at the more substituted carbon, resulting in the "abnormal" addition product. This is because the transition state has significant SN1 character, and the stability of the resulting partial carbocation dictates the site of nucleophilic attack. amerigoscientific.comsigmaaldrich.com

In the context of stereochemistry, the ring-opening of an epoxide via an SN2 mechanism results in an inversion of configuration at the carbon atom that is attacked. Since isobutylene oxide is an achiral molecule, the resulting product, this compound, is also achiral.

Emerging Synthetic Approaches and Green Chemistry Considerations

The development of efficient and environmentally benign synthetic methods is a central theme in modern chemistry. For a molecule like this compound, this involves exploring catalytic processes, alternative reaction media, and innovative technologies that enhance selectivity and reduce waste.

Catalytic Alkoxylation Strategies for Related Compounds

Catalytic alkoxylation offers a more atom-economical and sustainable alternative to traditional stoichiometric methods for ether synthesis. These strategies often involve the direct coupling of an alcohol with another alcohol or an epoxide, minimizing the formation of salt byproducts.

Recent research has focused on the development of various catalytic systems for the etherification of alcohols and diols. For instance, acid-catalyzed dehydration of primary alcohols is a known industrial method for preparing symmetrical ethers. nih.gov This process typically involves heating the alcohol in the presence of a strong acid, where one alcohol molecule is protonated to form a good leaving group, which is then displaced by a second alcohol molecule in an SN2 reaction. nih.gov However, this method is generally unsuitable for unsymmetrical ethers due to the formation of product mixtures and for secondary and tertiary alcohols which tend to eliminate to form alkenes. nih.gov

More advanced catalytic systems are being explored to overcome these limitations. For the synthesis of unsymmetrical ethers, catalytic cross-etherification of two different alcohols presents a challenge in achieving high selectivity. Zeolite catalysts, such as ZSM-5, have shown promise in the gas-phase reaction of alcohols to form ethers like cyclopentyl methyl ether (CPME) from cyclopentanol (B49286) and methanol. researchgate.net Gold-based catalysts have also been investigated for the etherification of alcohols under mild conditions. researchgate.net

In the context of producing a compound like this compound, a potential catalytic route could involve the reaction of 2-methyl-1,2-propanediol with 2-methoxyethanol in the presence of a suitable catalyst. The challenge lies in achieving regioselectivity, favoring the reaction at the primary hydroxyl group of the diol over the sterically hindered tertiary hydroxyl group.

Table 1: Comparison of General Catalytic Etherification Methods

| Catalytic Method | Substrates | Conditions | Advantages | Challenges |

| Acid-Catalyzed Dehydration | Primary Alcohols | High Temperature, Strong Acid | Industrially established for symmetrical ethers. | Not suitable for unsymmetrical ethers or 2°/3° alcohols. |

| Zeolite Catalysis | Alcohols | Gas-Phase, High Temperature | Shape selectivity can improve product distribution. | Requires high temperatures and specific reactor setups. |

| Gold Catalysis | Alcohols | Mild Conditions | High activity under mild conditions. | Catalyst cost and stability can be concerns. |

Sodium-Mediated Etherification Techniques for Analogous Diols

The Williamson ether synthesis is a classic and versatile method for preparing ethers, which can be adapted using sodium as a mediator to generate the required alkoxide. rsc.orgsigmaaldrich.com This reaction involves the deprotonation of an alcohol with a strong base, such as sodium hydride (NaH), to form a sodium alkoxide. pearson.comrsc.orgmasterorganicchemistry.com This alkoxide then acts as a potent nucleophile, displacing a halide from an alkyl halide in an SN2 reaction to form the ether. rsc.orgsigmaaldrich.comnih.gov

For the synthesis of this compound, a plausible sodium-mediated approach would involve the reaction of 2-methyl-1,2-propanediol with a suitable methoxyethyl halide, such as 1-bromo-2-methoxyethane. The key to this synthesis would be the selective deprotonation and subsequent etherification of the primary hydroxyl group of the diol. Due to steric hindrance, the tertiary hydroxyl group is less likely to react under SN2 conditions. rsc.org

The choice of base and solvent is critical. Sodium hydride is a common choice as it irreversibly deprotonates the alcohol, driving the formation of the alkoxide. rsc.org The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) to avoid protonation of the highly basic alkoxide. rsc.org

A significant advantage of the Williamson synthesis is its broad scope for producing unsymmetrical ethers. rsc.org However, a major drawback from a green chemistry perspective is the stoichiometric formation of a salt byproduct (e.g., sodium bromide), which needs to be separated and disposed of. osti.gov

Table 2: Key Parameters in Sodium-Mediated Etherification of Diols

| Parameter | Description | Importance for Selectivity |

| Base | Typically a strong base like NaH. | Ensures complete deprotonation to form the reactive alkoxide. |

| Alkyl Halide | Must be a primary or methyl halide for efficient SN2 reaction. | Crucial for avoiding elimination side reactions, especially with sterically hindered alkoxides. |

| Solvent | Aprotic solvents like THF or DMF are preferred. | Prevents protonation of the alkoxide and facilitates the SN2 reaction. |

| Temperature | Generally moderate temperatures are used. | Higher temperatures can favor elimination over substitution. |

Enzymatic Catalysis and Flow Chemistry Innovations in Ether Synthesis (General)

Emerging technologies in enzymatic catalysis and flow chemistry are poised to offer greener and more efficient routes for ether synthesis, addressing some of the limitations of traditional methods.

Enzymatic Catalysis: The use of enzymes for ether synthesis is a growing area of research, driven by the potential for high selectivity and mild reaction conditions. While the enzymatic synthesis of ethers is not as established as other biocatalytic transformations, some enzymes have shown promise. rsc.org For instance, lipases, which are commonly used for esterification, have been explored for their ability to catalyze etherification reactions under certain conditions. acs.org The synthesis of polyesters from diols and diacids using enzymes like Candida antarctica lipase (B570770) B (CALB) has been demonstrated. acs.org The challenge in applying this to a molecule like this compound would be finding an enzyme that can selectively catalyze the ether bond formation between 2-methyl-1,2-propanediol and a methoxy-containing substrate. The inherent chirality of enzymes could also be exploited for the enantioselective synthesis of related chiral ethers. google.com

These innovative approaches, while still under development for the specific synthesis of many complex ethers, represent the future direction of synthetic chemistry, aiming for more sustainable and efficient manufacturing processes.

Chemical Reactivity and Advanced Functionalization

Fundamental Chemical Transformations

The reactivity of 1-(2-Methoxyethoxy)-2-methyl-2-propanol is characterized by the presence of a tertiary alcohol and an ether linkage. These functional groups dictate its behavior in various chemical reactions.

The oxidation of alcohols is a fundamental transformation in organic chemistry. However, tertiary alcohols, such as the one present in this compound, are generally resistant to oxidation under standard conditions. byjus.combritannica.com This is because the carbon atom bearing the hydroxyl group does not have a hydrogen atom that can be readily removed during the oxidation process. byjus.comyoutube.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) and elevated temperatures are required to cleave the carbon-carbon bonds, leading to a mixture of smaller carboxylic acids. ncert.nic.in

While the tertiary alcohol is unreactive, the ether portion of the molecule can undergo oxidation. The ether group in glycol ethers can be oxidized, potentially leading to the formation of aldehydes. organic-chemistry.org For instance, the oxidation of the related compound, 1-methoxy-2-propanol, can yield different products depending on the reaction conditions. noaa.gov The oxidation of glycol ethers can be initiated by hydroxyl radicals, leading to a variety of degradation products. acs.org

Table 1: Oxidation of Alcohols

| Alcohol Type | Oxidation Product | General Resistance to Oxidation |

| Primary Alcohol | Aldehyde, Carboxylic Acid libretexts.orglibretexts.org | Low |

| Secondary Alcohol | Ketone byjus.comlibretexts.org | Moderate |

| Tertiary Alcohol | No reaction (under mild conditions) byjus.comlibretexts.org | High |

This table is based on the general reactivity of alcohols and may not represent the specific reactivity of this compound under all conditions.

The reduction of this compound would primarily involve the cleavage of the ether bond, as the tertiary alcohol is already in a reduced state. The reduction of ethers is generally a difficult process and requires strong reducing agents or specific catalytic systems. noaa.govelsevierpure.com For instance, a system of HSiEt3 and catalytic B(C6F5)3 has been shown to reduce primary alcohols and ethers to the corresponding hydrocarbons, but tertiary alcohols and ethers were found to be unreactive under these conditions. elsevierpure.com

The reduction of ketones and aldehydes, which could be formed from the oxidation of analogous primary or secondary glycol ethers, would yield the corresponding primary or secondary alcohols. ncert.nic.inncert.nic.in This is a common synthetic route to prepare diols from diketones using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminium hydride (LiAlH4). chemistrysteps.com The enzymatic conversion of short-chain secondary alcohols to diols has also been demonstrated. nih.gov

The ether and hydroxyl groups in this compound can participate in nucleophilic substitution reactions. Glycol ethers, in general, can react with various reagents. sigmaaldrich.cn The hydroxyl group can react with carboxylic acids and their derivatives to form esters, and with organic halides or epoxides to form new ethers. sigmaaldrich.cn

Cleavage of the ether bond typically requires strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orglibretexts.org The reaction proceeds through protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. youtube.comlibretexts.org The regioselectivity of the cleavage depends on the nature of the alkyl groups attached to the ether oxygen, following either an SN1 or SN2 mechanism. libretexts.orgwikipedia.org In the case of this compound, the tertiary carbocation that could be formed would be relatively stable, suggesting a potential SN1 pathway for cleavage at that site. libretexts.org

Strategic Derivatization for Synthetic Applications

The unique structure of this compound allows for its use as a precursor in various synthetic strategies.

This compound is described as a stable precursor for a water-soluble, unstable Boc reagent. calpaclab.com The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in peptide synthesis. wikipedia.orgechemi.com The common reagent for introducing the Boc group is di-tert-butyl dicarbonate (B1257347) (Boc anhydride). wikipedia.orgchemicalbook.com

The synthesis of di-tert-butyl dicarbonate can be achieved through various routes, often starting from tert-butanol (B103910) or its corresponding alkoxide. wikipedia.orggoogle.comjinjingchemical.com For instance, sodium tert-butoxide can be reacted with carbon dioxide to form sodium tert-butyl carbonate, which is then reacted with a coupling agent like methanesulfonyl chloride to yield di-tert-butyl dicarbonate. google.com The role of this compound as a precursor likely involves its transformation into a reactive species that can then be used to generate the Boc group, leveraging its tertiary alcohol moiety.

The hydroxyl group of this compound can be protected using silylating agents. Silyl (B83357) ethers are common protecting groups for alcohols due to their ease of formation and removal. masterorganicchemistry.comchemistrysteps.com The reaction typically involves treating the alcohol with a silyl chloride (e.g., trimethylsilyl (B98337) chloride, tert-butyldimethylsilyl chloride) in the presence of a base. chemistrysteps.comhighfine.com

The steric hindrance around the hydroxyl group can influence the choice of silylating agent. For sterically hindered tertiary alcohols, more reactive silylating agents like silyl triflates (e.g., TMSOTf, TBSOTf) may be required. highfine.com The stability of the resulting silyl ether to acidic or basic conditions depends on the substituents on the silicon atom. highfine.com This allows for selective protection and deprotection in molecules with multiple hydroxyl groups. bham.ac.uk The deprotection of silyl ethers is often achieved using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF). chemistrysteps.comuwindsor.ca

Table 2: Common Silyl Protecting Groups for Alcohols

| Silyl Group | Abbreviation | Common Reagent for Introduction | Common Reagent for Removal |

| Trimethylsilyl | TMS | Trimethylsilyl chloride (TMSCl) | Tetrabutylammonium fluoride (TBAF), mild acid |

| tert-Butyldimethylsilyl | TBDMS or TBS | tert-Butyldimethylsilyl chloride (TBDMSCl) | Tetrabutylammonium fluoride (TBAF), acid |

| Triisopropylsilyl | TIPS | Triisopropylsilyl chloride (TIPSCl) | Tetrabutylammonium fluoride (TBAF), acid |

| tert-Butyldiphenylsilyl | TBDPS | tert-Butyldiphenylsilyl chloride (TBDPSCl) | Tetrabutylammonium fluoride (TBAF), acid |

This table provides general information on silyl protecting groups and their reactivity.

Other Functional Group Interconversions (e.g., Alkylation)

The tertiary hydroxyl group is the primary site for functional group interconversions. However, its sterically hindered nature, being attached to a tertiary carbon atom which is itself beta to a quaternary carbon, presents significant challenges for many standard chemical transformations. Despite these steric constraints, the hydroxyl group can undergo reactions such as alkylation, a fundamental process for the formation of ethers.

Another documented functional group interconversion is the formation of a This compound, benzyldimethylsilyl ether . This reaction involves the silylation of the tertiary hydroxyl group. Silylation is a common strategy to protect hydroxyl groups or to introduce a bulky silyl group that can influence the molecule's physical and chemical properties. The formation of this derivative demonstrates that the hydroxyl group is accessible to electrophilic reagents, despite the steric hindrance.

The table below summarizes the known alkylation and silylation derivatives of this compound, showcasing the potential for functional group interconversions.

| Starting Material | Derivative | Derivative Name | Derivative Formula |

| This compound | Methyl Ether | 2-methoxy-1-(2-methoxyethoxy)-2-methylpropane | C8H18O3 |

| This compound | Benzyldimethylsilyl Ether | This compound, benzyldimethylsilyl ether | C16H28O3Si |

Applications in Advanced Chemical and Biochemical Systems

Role as a Specialized Solvent and Reaction Medium

Glycol ethers are valued for their solvency, which combines the characteristics of alcohols and ethers. researchgate.net This allows them to dissolve a wide array of substances. P-series glycol ethers, in particular, are noted for their performance as industrial solvents. glycol-ethers.eu

Glycol ethers are widely used as solvents and as starting materials for numerous synthetic processes. google.com Propylene (B89431) glycol ethers (P-series) are specifically noted for their excellent solvency for a multitude of resins, including acrylics, epoxies, polyesters, and polyurethanes. glycol-ethers.eu The synthesis of related compounds, such as propylene glycol methyl ether (PGME), is often conducted via the catalyzed reaction of propylene oxide with an alcohol, a process that highlights the role of these compounds as both products and reaction media. google.comresearchgate.net

While extensive studies on 1-(2-Methoxyethoxy)-2-methyl-2-propanol are not widely published, its structural class suggests its utility in similar applications. Propylene glycol ethers are used as high-performance solvents in the creation of chemical intermediates and plasticizers. google.com Their synthesis can be directed by either basic or acidic catalysts to control the formation of specific isomers. researchgate.net For instance, the synthesis of 1-methoxy-2-propanol, a related P-series ether, is a key industrial process where the compound itself serves as a high-performance solvent. google.com The ability to function in both polar and non-polar environments makes such compounds valuable in facilitating complex organic reactions. researchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 211321-90-3 | amerigoscientific.comsigmaaldrich.com |

| Molecular Formula | C₇H₁₆O₃ | amerigoscientific.comsigmaaldrich.com |

| Molecular Weight | 148.20 g/mol | amerigoscientific.comsigmaaldrich.com |

| Form | Liquid | sigmaaldrich.com |

| Density | 0.953 g/mL at 20 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.422 | sigmaaldrich.com |

In the field of radiopharmaceutical synthesis, particularly for Positron Emission Tomography (PET), the choice of solvent is critical for reaction efficiency, purification, and yield. While direct research citing the use of this compound in this application is limited, the properties of related solvents offer a comparative perspective. Solvents like acetonitrile, dimethyl sulfoxide (B87167) (DMSO), and various alcohols are commonly employed in radiolabeling reactions, such as ¹¹C-methylation. iaea.org The solvent must dissolve the precursor, the labeling agent (e.g., [¹¹C]CH₃I), and any necessary bases or catalysts while remaining stable under reaction conditions. iaea.org

The development of "cold kits" for preparing radiopharmaceuticals like those based on Technetium-99m (⁹⁹mTc) or Gallium-68 (⁶⁸Ga) also relies on carefully formulated non-radioactive reagents that are later reconstituted with the radioisotope. nih.gov The stability and solubility of these kit components are paramount. Given the excellent solvency of glycol ethers for a wide range of organic compounds and their miscibility with other solvents, a compound like this compound could theoretically serve as a component in these complex reaction mixtures, facilitating the interaction between precursors and radioisotopes. However, specific studies are required to validate its efficacy and compatibility in radiochemical systems.

Glycol ethers are frequently used as coalescing agents, or film-formers, in water-based latex paints and coatings. glycol-ethers.euwho.intresearchgate.net A coalescent acts as a temporary plasticizer, reducing the minimum film-forming temperature (MFFT) of the polymer binder and allowing the latex particles to fuse into a continuous, durable film as the paint dries. specialchem.comepo.org

The effectiveness of a coalescing agent depends on several properties, including its evaporation rate and its partitioning behavior between the water phase and the polymer particles. grupomathiesen.com P-series glycol ethers are known to be effective coalescents. lyondellbasell.com For example, dipropylene glycol monobutyl ether (DPnB) is noted for its high film formation efficiency due to its slow evaporation and strong partitioning into the polymer phase. haofeichem.com Partially water-soluble coalescents are often the most efficient, as they concentrate at the surface of the polymer particles. specialchem.com

Table 2: Comparison of Coalescing Agent Types

| Coalescent Type | Typical Properties | Examples | Source |

|---|---|---|---|

| Hydrophilic | High water solubility; lower efficiency as they can evaporate with water. | Ethylene (B1197577) Glycol, Propylene Glycol | grupomathiesen.com |

| Partially Water-Soluble | Low water solubility (0.5-5%); high efficiency due to concentration at polymer particle surface. | Texanol™, Propylene Glycol Mono Esters | specialchem.com |

| Hydrophobic | Low water solubility; tend to be concentrated within the polymer particle; can cause viscosity instability. | Hydrocarbon Solvents | specialchem.com |

Biochemical Research Applications

The interaction of glycol ethers with biological systems is a significant area of research, particularly their metabolism and effect on enzymatic processes. nih.govnih.gov

In biochemical research, understanding how xenobiotics are metabolized is crucial. Glycol ethers are primarily metabolized in the liver by cytosolic enzymes, principally alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH). nih.govnih.govnih.gov This metabolic pathway converts the glycol ether first to an alkoxyaldehyde and then to an alkoxyacetic acid. nih.gov

The activity of these enzymes can be studied in vitro using various glycol ethers as substrates. For instance, spectrophotometric assays can monitor the conversion of the cofactor NAD⁺ to NADH during the oxidation of a glycol ether by ADH. nih.gov Such assays allow researchers to determine the kinetic parameters of the enzymes for different substrates. Comparative studies have shown that the rate of oxidation by ADH can vary significantly depending on the structure of the glycol ether. nih.gov For example, studies on E-series ethers have revealed different oxidation rates for ethanol, 2-ethoxyethanol (B86334), and 2-butoxyethanol (B58217), reflecting the enzymes' varying affinities for these substrates. nih.gov Similar comparative assays using P-series ethers like this compound could elucidate the specific affinity of ADH and ALDH for this compound, providing insight into its metabolic fate. The analysis of metabolites in biological matrices like urine is another key application, often requiring derivatization followed by gas chromatography (GC) or high-performance liquid chromatography (HPLC). who.int

Investigating metabolic pathways often involves tracing the transformation of a parent compound into its various metabolites. Glycol ethers serve as useful model compounds for such studies. The metabolism of propylene glycol, the parent diol for P-series ethers, proceeds via ADH and ALDH to form intermediates like lactaldehyde, which can then be converted to methylglyoxal (B44143) or lactate. researchgate.netresearchgate.net

Introducing a glycol ether like this compound into a biological system allows researchers to probe this pathway. By using carbon-labeled compounds, the journey of the molecule can be tracked, identifying the primary and minor metabolites. nih.gov For example, studies on E-series ethers have shown that metabolism can lead to the corresponding alkoxyacetic acid as the major toxic metabolite, but also to byproducts like ethylene glycol and CO₂ via dealkylation, which represents an alternative, non-toxic pathway. nih.gov Investigating the metabolic profile of this compound would clarify whether its metabolism follows the primary oxidative pathway or if other routes are significant. Furthermore, because some glycol ether metabolites can be incorporated into other major metabolic pathways (e.g., the Krebs cycle), they can be used to study metabolic flux and the impact of xenobiotics on central metabolism. nih.gov The presence of solvents like ethylene glycol has also been noted to impact the efficiency of enzymatic degradation processes, such as the breakdown of plastics by enzymes like cutinase, indicating that the choice of solvent can be critical in biotechnology applications. researchgate.net

Contributions to Materials Science and Industrial Formulations

The unique molecular structure of this compound, which incorporates both ether and tertiary alcohol functional groups, suggests its potential utility in various industrial applications. While specific research on this compound is limited, its properties and potential applications can be inferred from well-studied structural analogs such as propylene glycol methyl ether (PGME) and tert-butanol (B103910).

The efficacy of a solvent is largely determined by its molecular structure, which dictates its polarity, boiling point, and ability to dissolve various substances. The structure of this compound, featuring a hydrophilic alcohol group and a more lipophilic ether portion, suggests a balanced solubility profile, making it a candidate for complex formulations.

Influence of Structural Analogs:

Propylene Glycol Methyl Ether (PGME): As a structural analog, PGME (1-methoxy-2-propanol) is a widely utilized organic solvent in numerous industrial and commercial sectors. wikipedia.org It is valued as a carrier and solvent in printing inks, paints, and coatings. wikipedia.orgatamankimya.com Its bifunctional nature, possessing both an ether and an alcohol group, allows it to dissolve a wide range of resins, including epoxies, acrylics, alkyds, polyesters, and polyurethanes. solventis.net This broad solvency is crucial for improving the flow of paints, increasing gloss, and accelerating the drying of coatings. taminkalatak.com PGME is also a key component in industrial and commercial paint strippers and cleaning agents due to its effectiveness in dissolving both polar and nonpolar materials. wikipedia.orgsolventis.nettaminkalatak.com

tert-Butanol: Another relevant structural analog is tert-butanol (2-methyl-2-propanol), the simplest tertiary alcohol. chemeurope.com It is employed as a solvent in various applications, including paint removers and as a co-solvent for resins in coatings and adhesives. chemeurope.comlongmaichem.comatamanchemicals.com Its use in paint formulations can effectively prevent the whitening of the paint film. longmaichem.com The tertiary alcohol structure of tert-butanol contributes to its stability and specific solvent characteristics. chemeurope.com

Given these characteristics of its analogs, this compound is predicted to be an effective solvent. The presence of the methoxyethoxy group, similar to that in PGME, would likely provide good solvency for a variety of resins and polymers used in coatings and adhesives. solventis.net The tertiary propanol (B110389) group, analogous to tert-butanol, would contribute to its stability and effectiveness in cleaning formulations.

| Property Comparison of this compound and its Structural Analogs | ||

| Compound | CAS Number | Key Solvent Applications |

| This compound | 211321-90-3 sigmaaldrich.com | Predicted use in coatings, adhesives, and cleaning agents based on its structure. |

| Propylene Glycol Methyl Ether (PGME) | 107-98-2 | Solvent for paints, coatings, inks, and cleaning agents. wikipedia.orgtaminkalatak.com |

| tert-Butanol | 75-65-0 wikipedia.org | Solvent, paint remover ingredient, and co-solvent for coatings. chemeurope.comatamanchemicals.com |

Chemical intermediates are foundational molecules that are converted into active pharmaceutical ingredients (APIs) through subsequent chemical reactions. The functional groups present in an intermediate determine its reactivity and the types of transformations it can undergo.

The structure of this compound, with its reactive hydroxyl group and stable ether linkage, makes it a plausible candidate as a chemical intermediate. The tertiary alcohol can be a precursor for creating esters, ethers, or alkyl halides, while the ether portion of the molecule adds polarity and can influence the solubility of derivative compounds.

Insights from Structural Analogs:

Propylene Glycol Methyl Ether (PGME): PGME is not only a solvent but is also used as a chemical intermediate in various industrial applications. shell.com It serves in the synthesis of other chemicals and is used as a solvent in some drug production processes. taminkalatak.comshell.com The ability to react propylene oxide with an alcohol like methanol (B129727) is a common method for synthesizing glycol ethers, highlighting the reactivity of these structures in building more complex molecules. solventis.netresearchgate.net

tert-Butanol: This tertiary alcohol is a significant intermediate in the synthesis of other chemical commodities. chemeurope.comwikipedia.org It is used to produce flavors, perfumes, and is a precursor for creating tert-butyl ethers and esters. chemeurope.comatamanchemicals.com In organic chemistry, the tert-butyl group is often used as a protecting group, and tert-butanol can be a source for this functional group. For instance, it reacts with a strong base to form tert-butoxide, a strong, non-nucleophilic base widely used in organic synthesis. chemeurope.comwikipedia.org

Based on the roles of its analogs, this compound could function as a valuable intermediate. The tertiary alcohol group allows for reactions typical of tertiary alcohols, such as substitution reactions to form new derivatives. chemeurope.com The ether linkage provides stability and influences the polarity and solubility of any subsequent molecules, a desirable trait in pharmaceutical chemistry.

| Chemical Properties of this compound | |

| Property | Value |

| Molecular Formula | C₇H₁₆O₃ sigmaaldrich.com |

| Molecular Weight | 148.20 g/mol sigmaaldrich.com |

| Density | 0.953 g/mL at 20 °C |

| Refractive Index | n20/D 1.422 |

| Form | Liquid |

| Assay | ≥98.0% |

Environmental Behavior and Atmospheric Chemistry

Environmental Fate and Distribution Modeling

Environmental fate models utilize a substance's properties to predict its movement and transformation in the environment. researchgate.net These models are essential for assessing how chemicals like glycol ethers partition among air, water, soil, and sediment. fiveable.memdpi.com The process integrates data on transport, transfer, and degradation into mass balance equations to forecast a contaminant's behavior and concentration. mdpi.com For organic compounds, properties such as water solubility, vapor pressure, and the octanol-water partition coefficient (log Pₒw) are key inputs for these models. researchgate.netepa.gov

The distribution of glycol ethers in the environment is heavily influenced by their solubility and volatility. Generally, glycol ethers are water-soluble. wikipedia.org The octanol-water partition coefficient (log Kₒw) is a critical parameter for predicting environmental partitioning. For instance, 2-methyl 1,3-propanediol (B51772) has a log Kₒw of -0.6, indicating a preference for aqueous phases and a low potential for bioaccumulation. nih.gov Similarly, E-series glycol ethers have log Kₒw values ranging from -1.46 to 1.79, and P-series from -0.4 to 1.9. researchgate.net

The partitioning between air and water is described by the liquid/air partition coefficient. Studies on common glycol ethers have shown water/air partition coefficients ranging from 3,800 to 36,000. nih.govnih.gov This high affinity for water suggests that when released into the environment, these compounds will predominantly reside in the aqueous phase rather than volatilizing into the atmosphere.

With respect to soil and sediment, substances with a log Kₒc (soil organic carbon-water (B12546825) partitioning coefficient) value below 3 are considered to be poorly adsorbed. researchgate.net For propylene (B89431) glycol substances, estimated log Kₒc values are quite low (e.g., -0.49 for monopropylene glycol), indicating very low potential for adsorption to soil, sediment, and wastewater biosolids. researchgate.net This implies that glycol ethers are likely to be mobile in soil and can potentially leach into groundwater. researchgate.net

Table 1: Partition Coefficients for Selected Glycol Ethers

| Glycol Ether | Log Kₒw | Water/Air Partition Coefficient | Oil/Air Partition Coefficient |

|---|---|---|---|

| 2-Methoxyethanol (B45455) (ME) | - | 36,000 nih.gov | 530 nih.gov |

| 2-Ethoxyethanol (B86334) (EE) | -0.74 epa.gov | 19,000 nih.gov | 1,800 nih.gov |

| 2-Isopropoxyethanol (PE) | - | 12,000 nih.gov | 2,100 nih.gov |

| 2-Butoxyethanol (B58217) (BE) | - | 4,200 nih.gov | 5,400 nih.gov |

| 1-Methoxy-2-propanol (MP) | - | 8,800 nih.gov | 730 nih.gov |

| 2-Ethoxyethyl acetate (B1210297) (EEA) | - | 3,800 nih.gov | 3,300 nih.gov |

This table is interactive and allows for sorting by column.

Glycol ethers are generally considered to be biodegradable through both abiotic and biotic pathways. researchgate.net Various bacterial strains have been shown to assimilate and degrade ethylene (B1197577) glycol ethers. For example, Pseudomonas sp. and Xanthobacter autotrophicus can grow on ethylene glycol monoethyl and monobutyl ethers. nih.gov The biodegradation process often involves the oxidation of the terminal hydroxyl group. researchgate.net

Studies on ethylene glycol monomethyl ether (EGME) have shown that while it can be completely degraded by the fungus Aspergillus versicolor, this can lead to the formation of toxic metabolites like methoxyacetic acid. nih.gov The degradation pathway for other glycol ethers, such as 2-butoxyethanol (2-BE) and dipropylene glycol monomethyl ether (DPGM), involves subsequent oxidations of the hydroxy terminal groups to produce acids like 2-butoxyacetic acid and 2-methoxypropionic acid. researchgate.net The ether bonds can then be cleaved, generating more easily metabolizable intermediaries. researchgate.net However, the degradation kinetics can be slow, and low biomass yields are sometimes observed, which is attributed to the stability of the ether structure. researchgate.net

Atmospheric Degradation Processes

Once in the atmosphere, glycol ethers are subject to chemical transformation, primarily through reactions with photochemically generated radicals.

In the atmosphere, glycol ethers exist predominantly in the gas phase. ca.gov The primary atmospheric loss process for these compounds is their reaction with the hydroxyl radical (•OH). ca.gov This reaction initiates a cascade of oxidation processes. Based on this reaction, the atmospheric half-lives of several common glycol ethers like 2-butoxyethanol and 2-methoxyethanol are estimated to be in the range of 0.6 to 0.9 days. ca.gov

Recent research on 2-ethoxyethanol (2-EE), a model for glycol ethers, has focused on its gas-phase photo-oxidation initiated by the •OH radical. caltech.edunih.gov These studies highlight the importance of autoxidation pathways, where intramolecular hydrogen shifts in the peroxy radicals (RO₂) formed during oxidation can compete with bimolecular reactions. caltech.edunih.gov This process can lead to the formation of highly oxygenated organic molecules (HOMs). caltech.edunih.govkisti.re.kr Under typical urban atmospheric conditions, it is estimated that over 30% of the RO₂ radicals produced from 2-EE oxidation could undergo at least one hydrogen shift, indicating a significant potential for HOM formation from glycol ethers. caltech.edunih.gov

Table 2: Estimated Atmospheric Half-Lives of Selected Glycol Ethers

| Glycol Ether | Atmospheric Half-Life (Days) |

|---|---|

| 2-Butoxyethanol | 0.6 - 0.9 ca.gov |

| 2-Ethoxyethanol | 0.6 - 0.9 ca.gov |

| 1-Acetoxy-2-ethoxyethane | 0.6 - 0.9 ca.gov |

| 2-Methoxyethanol | 0.6 - 0.9 ca.gov |

This table is interactive and allows for sorting by column.

Secondary organic aerosols (SOAs) are fine particulate matter formed in the atmosphere from the oxidation of volatile organic compounds (VOCs). Glycol ethers, as a class of VOCs used in various consumer products, have been investigated for their potential to form SOA. nih.govescholarship.org

Studies have shown that the molecular structure of the glycol ether plays a critical role in its SOA formation potential. escholarship.orgdntb.gov.ua Aromatic glycol ethers, such as phenoxyethanol (B1677644) and 1-phenoxy-2-propanol, have been found to produce SOA with substantial yields (around 15%). nih.gov In contrast, many acyclic glycol ethers show near-zero SOA mass yields. nih.govnih.gov The presence of an aromatic ring appears to drive SOA formation, while ether and ester functionalities in acyclic compounds tend to promote fragmentation, which hinders the formation of low-volatility products necessary for aerosol formation. nih.gov

However, some research indicates that certain acyclic glycol ethers can form SOA, and that the presence and location of a hydroxyl (–OH) group are determinant factors. escholarship.org Cyclization has been proposed as a critical mechanism in SOA formation from these compounds. escholarship.org Despite the lower potential of many individual acyclic glycol ethers, their widespread use means their collective contribution to anthropogenic SOA could be significant, estimated at roughly 1% of the organic aerosol from mobile sources. escholarship.org The oxidation of glycol ethers can lead to highly oxygenated molecules (HOMs), which are key precursors to SOAs. caltech.edunih.gov

Table 3: Mentioned Compounds

| Compound Name |

|---|

| 1-(2-Methoxyethoxy)-2-methyl-2-propanol |

| 1-Acetoxy-2-ethoxyethane |

| 1-Phenoxy-2-propanol |

| 2-Butoxyacetic acid |

| 2-Butoxyethanol |

| 2-Ethoxyethanol |

| 2-Ethoxyethyl acetate |

| 2-Isopropoxyethanol |

| 2-Methoxyethanol |

| 2-Methoxypropionic acid |

| 2-methyl 1,3-propanediol |

| Dipropylene glycol monomethyl ether |

| Ethylene glycol monobutyl ether |

| Ethylene glycol monomethyl ether |

| Methoxyacetic acid |

| Phenoxyethanol |

| Syringol |

| Guaiacol |

Toxicological Assessment and Health Risk Characterization

General Toxicological Profile

Direct and specific toxicological data for 1-(2-Methoxyethoxy)-2-methyl-2-propanol is limited. Therefore, the acute toxicity and irritation potential are inferred from data on related propylene (B89431) glycol ethers and its structural components.

The majority of glycol ethers exhibit low acute toxicity. ecetoc.org For many solvents in this class, the primary effect at high doses is narcosis. ecetoc.org Glycol ethers can be absorbed into the body through ingestion, inhalation, or skin contact. nih.gov Ingestion is generally the most toxic route of exposure. nih.gov

For the related compound 1-Methoxy-2-propanol , the acute toxicity profile is as follows:

Oral: The LD50 in rats is 4,016 mg/kg. Symptoms can include nausea, vomiting, and irritation of the mucous membranes in the mouth, pharynx, esophagus, and gastrointestinal tract. sigmaaldrich.com

Dermal: The LD50 in rats is greater than 2,000 mg/kg. sigmaaldrich.com

Inhalation: The LC50 in rats for a 4-hour exposure is greater than 6 mg/l as an aerosol. sigmaaldrich.com Vapors are noted to be irritating to the respiratory tract. uwaterloo.ca

Another related compound, 1-Propoxy-2-propanol , showed acute oral LD50 values in rats of 4.92 ml/kg for males and 2.83 ml/kg for females, with systemic toxicity signs related to narcosis. nih.gov The acute percutaneous LD50 in rabbits was 4.29 ml/kg for males and 4.92 ml/kg for females. nih.gov

Some glycol ethers are known to be eye irritants. ecetoc.org Prolonged or repeated skin exposure to glycol ethers, consistent with their solvent properties, can lead to more severe skin irritation. epa.gov

For 1-Methoxy-2-propanol :

Skin: It is not classified as a skin irritant. sigmaaldrich.com However, prolonged contact may cause irritation with redness and pain. uwaterloo.ca

Eye: It is not classified as an eye irritant. sigmaaldrich.com However, it may cause irritation, redness, and pain. uwaterloo.ca

Respiratory Tract: Vapors are considered irritating to the respiratory tract. uwaterloo.ca High vapor concentrations can irritate the eyes, nose, throat, and lungs, potentially causing headaches and dizziness. easternct.edu

In studies with 1-Propoxy-2-propanol , a 4-hour occluded skin application in rabbits resulted in mild to moderate erythema and edema. nih.gov Eye contamination produced moderate to severe conjunctivitis, mild iritis, and mild keratitis. nih.gov

For the related chemical 1-(2-methoxy-2-methylethoxy)-2-propanol , no significant skin or eye irritation was observed.

The following table summarizes the acute toxicity and irritation potential of related compounds.

| Compound | Test | Species | Route | Result | Citation |

| 1-Methoxy-2-propanol | LD50 | Rat | Oral | 4,016 mg/kg | sigmaaldrich.com |

| 1-Methoxy-2-propanol | LD50 | Rat | Dermal | > 2,000 mg/kg | sigmaaldrich.com |

| 1-Methoxy-2-propanol | LC50 | Rat | Inhalation | > 6 mg/l (4h) | sigmaaldrich.com |

| 1-Methoxy-2-propanol | Skin Irritation | Rabbit | Dermal | No irritation | sigmaaldrich.com |

| 1-Methoxy-2-propanol | Eye Irritation | Rabbit | Ocular | No irritation | sigmaaldrich.com |

| 1-Propoxy-2-propanol | LD50 | Rat (male) | Oral | 4.92 ml/kg | nih.gov |

| 1-Propoxy-2-propanol | LD50 | Rat (female) | Oral | 2.83 ml/kg | nih.gov |

| 1-Propoxy-2-propanol | Skin Irritation | Rabbit | Dermal | Mild to moderate | nih.gov |

| 1-Propoxy-2-propanol | Eye Irritation | Rabbit | Ocular | Moderate to severe | nih.gov |

Subchronic and Chronic Exposure Studies (Insights from Related Glycol Ethers)

Chronic exposure to glycol ethers in humans may lead to neurological and hematological effects, such as fatigue, nausea, tremor, and anemia. epa.gov The systemic toxicity of ethylene-based glycol ethers is mediated by their metabolism to the corresponding alkoxyacetic acids. ecetoc.orgecetoc.org Methyl- and ethyl-substituted ethylene (B1197577) glycol ethers have been shown to cause bone marrow depression in animals. ecetoc.org In contrast, propylene glycol ethers are typically dealkylated to propylene glycol and then oxidized, with observed effects including adaptive liver responses and male rat-specific kidney toxicity, which is not considered relevant to humans. ecetoc.org

Animal studies on ethylene glycol monobutyl ether have focused on potential adverse effects on blood and testicular tissue. nih.gov Chronic exposure to some glycol ethers has been associated with anemia, granulocytopenia, and leucopenia in humans. epa.gov

Developmental and Reproductive Toxicology (Considerations from Glycol Ether Class)

Certain glycol ethers have demonstrated reproductive and developmental toxicity. Oxidation to an alkoxyacetic acid is a necessary step for the expression of developmental toxicity and testicular atrophy. ecetoc.org Consequently, secondary propylene glycol ethers are not considered toxic in this regard. ecetoc.org

Ethylene glycol methyl ether (EGME) is a potent reproductive toxicant, affecting the testes and conceptus via its metabolite, 2-methoxyacetic acid (MAA). nih.gov Several ethylene glycol ethers, including EGME, EGEE, and their acetates, have been shown to cause developmental toxicity. ecetoc.org Animal studies have reported reproductive and developmental effects from both inhalation and oral exposure to glycol ethers. epa.gov Some epidemiological studies have suggested a possible link between maternal exposure to certain glycol ethers and an increased risk of congenital malformations, though causal relationships are difficult to establish due to concurrent solvent exposures. nih.gov

In contrast, propylene glycol ethers have been studied less extensively for reproductive toxicity. nih.gov However, the minor β-isomer of propylene glycol methyl ether (PGME) has shown developmental and testicular toxicity. nih.gov

Mutagenicity and Carcinogenicity Assessments (General Glycol Ether Class)

Studies on the mutagenicity of ethylene glycol and propylene glycol ethers have shown similar profiles, with both series appearing to be non-mutagenic in bacteria and mammalian cells. nih.gov However, some intermediate metabolites, specifically alkoxyacetaldehydes, have been shown to be genotoxic in vitro. epa.gov

There is no information available on the carcinogenic effects of glycol ethers in humans. epa.gov The few long-term animal studies available suggest that glycol ethers are not likely to be human carcinogens. epa.govecetoc.org The U.S. Environmental Protection Agency (EPA) has not classified the glycol ethers for carcinogenicity. epa.gov

Human Exposure Pathways and Risk Assessment Methodologies (General Glycol Ether Class)

Humans can be exposed to glycol ethers in both occupational and household settings. nih.gov The primary routes of exposure are inhalation, dermal contact, and ingestion. nih.gov Glycol ethers are used in a wide array of products, including cleaning compounds, liquid soaps, cosmetics, paints, and inks, leading to potential consumer exposure. ecetoc.orgepa.gov Occupational exposure is a concern for workers in industries such as printing, chemical manufacturing, and automotive repair. nih.gov

A significant route of exposure is through the skin, as glycol ethers have the potential to penetrate the skin as either a liquid or vapor. ecetoc.orgecetoc.org Risk assessment for glycol ethers considers these various exposure pathways. Physiologically based pharmacokinetic (PBPK) models have been developed, particularly for ethylene glycol methyl ether (EGME), to extrapolate animal data to potential human occupational exposures. nih.gov These models help in predicting human blood levels of toxic metabolites following exposure. nih.gov

The hazard assessment for several glycol ethers can be based on short-term exposure studies, as long-term exposure has not been found to lead to more severe or different systemic effects. ecetoc.org

Advanced Analytical Characterization and Quantification

Chromatographic Separation Techniques

Chromatographic methods are essential for separating the compound from its starting materials, byproducts, and any potential isomers, which are common in the synthesis of propylene (B89431) glycol ethers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity

GC-MS is a primary technique for the analysis of volatile and semi-volatile compounds like propylene glycol ethers. For 1-(2-Methoxyethoxy)-2-methyl-2-propanol, a specific GC method would need to be developed and validated. This would involve optimizing parameters such as the type of capillary column (a mid-polar column is often suitable for glycol ethers), temperature program, and injection mode. The mass spectrum would serve as a chemical fingerprint, with expected fragmentation patterns including the loss of a methyl group, a methoxy (B1213986) group, and cleavage of the ether linkages. The molecular ion peak would be sought to confirm the molecular weight. Purity assessment would be achieved by quantifying the peak area of the main compound relative to any impurities. However, no published GC-MS chromatograms or mass spectra specifically for this compound are available.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

For less volatile impurities or for alternative purity assays, HPLC would be employed. Due to the lack of a strong chromophore in this compound, detection would likely be achieved using a refractive index detector (RID) or a universal detector like an evaporative light scattering detector (ELSD). A normal-phase or reversed-phase method could be developed. As with GC-MS, specific methods and chromatograms for this compound are not documented in the available literature.

Spectroscopic Identification Methods

Spectroscopic techniques are crucial for the unambiguous elucidation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy would provide definitive structural confirmation. The ¹H NMR spectrum would be expected to show distinct signals for the methoxy protons, the protons of the two methylene (B1212753) groups in the ethoxy chain, and the protons of the two methyl groups attached to the tertiary carbon, as well as the hydroxyl proton. The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom in the molecule. While NMR data for other propylene glycol ethers are available, specific chemical shifts and coupling constants for this compound are not published.

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy would be used to identify the key functional groups present in the molecule. The spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, C-H stretching vibrations around 2850-3000 cm⁻¹, and strong C-O stretching bands for the ether and alcohol groups in the 1000-1200 cm⁻¹ region. While a predicted spectrum can be generated, actual experimental data with peak assignments is unavailable.

Physico-chemical Characterization Techniques (for related mixtures and general methods)

General physico-chemical properties for the class of propylene glycol ethers indicate they are typically liquids with low to moderate volatility, high aqueous solubility, and low octanol-water partition coefficients. A supplier of this compound lists its refractive index as n20/D 1.422 and its density as 0.953 g/mL at 20 °C. These properties are consistent with those of other propylene glycol ethers.

Densitometry and Refractometry in Mixture Analysis

Densitometry and refractometry are powerful, non-destructive techniques used to determine the physicochemical properties of liquid mixtures. The density (ρ) and refractive index (nD) are sensitive to changes in the composition and temperature of a solution. By measuring these properties for binary mixtures across a range of mole fractions, it is possible to calculate excess thermodynamic properties, such as excess molar volume (VE) and the deviation in refractive index (ΔnD). These excess properties provide crucial information about the nature and strength of intermolecular interactions between the component molecules. acs.org

A study on binary mixtures of 2-(2-methoxyethoxy)ethanol (B87266) with butan-1-ol, butan-2-ol, and propan-1-ol measured density (ρ) and refractive index (nD) at 298.15 K and 313.15 K. acs.org The measurements were performed using a Stabinger SVM 3000 viscosimeter, which also measures density with an expanded uncertainty of 0.0005 g·cm⁻³. acs.org Another study investigated aqueous mixtures of 2-(2-methoxyethoxy)ethanol at 298.15 K, using a flow densimeter. jocpr.com These studies allow for the calculation of excess molar volumes, which indicate the extent of volume contraction or expansion upon mixing. Negative VE values suggest strong specific interactions, such as hydrogen bonding or dipole-dipole interactions, leading to a more compact packing of the molecules. Positive VE values, conversely, imply the dominance of dispersive forces and the breaking of self-associated structures of the pure components.

The refractive index deviation (ΔnD) is similarly used to analyze molecular interactions in binary mixtures. acs.org These deviations from ideal behavior are correlated using equations like the Redlich-Kister equation to quantify the interaction parameters. acs.org

Below are tables presenting experimental data for the density and refractive index of binary mixtures containing 2-(2-methoxyethoxy)ethanol (component 1) and various alcohols (component 2) at different mole fractions (x₁) and temperatures.

Table 1: Density (ρ) of Binary Mixtures of 2-(2-Methoxyethoxy)ethanol (1) + Alcohols (2) at 298.15 K Data sourced from a thermophysical study on mixing properties. acs.org

| Mole Fraction (x₁) of 2-(2-Methoxyethoxy)ethanol | Butan-1-ol (ρ / g·cm⁻³) | Butan-2-ol (ρ / g·cm⁻³) | Propan-1-ol (ρ / g·cm⁻³) |

| 0.0000 | 0.8058 | 0.8024 | 0.7996 |

| 0.1002 | 0.8322 | 0.8306 | 0.8294 |

| 0.2003 | 0.8573 | 0.8574 | 0.8578 |

| 0.3005 | 0.8812 | 0.8828 | 0.8847 |

| 0.4006 | 0.9038 | 0.9066 | 0.9099 |

| 0.5008 | 0.9252 | 0.9290 | 0.9335 |

| 0.6009 | 0.9453 | 0.9500 | 0.9555 |

| 0.7011 | 0.9642 | 0.9695 | 0.9758 |

| 0.8012 | 0.9819 | 0.9877 | 0.9946 |

| 0.9014 | 0.9984 | 1.0045 | 1.0118 |

| 1.0000 | 1.0136 | 1.0199 | 1.0275 |

Table 2: Refractive Index (nD) of Binary Mixtures of 2-(2-Methoxyethoxy)ethanol (1) + Alcohols (2) at 298.15 K Data sourced from a thermophysical study on mixing properties. acs.org

| Mole Fraction (x₁) of 2-(2-Methoxyethoxy)ethanol | Butan-1-ol (nD) | Butan-2-ol (nD) | Propan-1-ol (nD) |

| 0.0000 | 1.3973 | 1.3951 | 1.3835 |

| 0.1002 | 1.4005 | 1.3986 | 1.3882 |

| 0.2003 | 1.4036 | 1.4019 | 1.3927 |

| 0.3005 | 1.4066 | 1.4051 | 1.3970 |

| 0.4006 | 1.4095 | 1.4082 | 1.4011 |

| 0.5008 | 1.4122 | 1.4111 | 1.4050 |

| 0.6009 | 1.4148 | 1.4139 | 1.4087 |

| 0.7011 | 1.4172 | 1.4165 | 1.4122 |

| 0.8012 | 1.4195 | 1.4190 | 1.4155 |

| 0.9014 | 1.4216 | 1.4213 | 1.4186 |

| 1.0000 | 1.4236 | 1.4234 | 1.4215 |

Viscometry of Solutions (Related Mixtures)

Viscometry is a fundamental method for studying the flow behavior of liquids and provides deep insights into the structure and molecular interactions within a solution. The viscosity of a liquid mixture is highly dependent on its composition, temperature, and the nature of the intermolecular forces between the constituent molecules. acs.orgjocpr.com For mixtures containing ether-alcohols, viscosity measurements can reveal information about hydrogen bonding, molecular size and shape, and the formation of complex structures in solution. jocpr.com

Research into binary mixtures of 2-(2-methoxyethoxy)ethanol with various amines (n-butylamine, sec-butylamine, tert-butylamine, n-hexylamine, n-octylamine, and cyclohexylamine) at 308.15 K has shown that viscosity varies non-linearly with the mole fraction. jocpr.com This non-ideal behavior is a clear indicator of intermolecular interactions between the unlike molecules. jocpr.com

From the experimental viscosity data, properties such as excess viscosity (ηE) and the excess molar Gibbs free energy of activation for viscous flow (GE) can be calculated. jocpr.com Positive values of ηE and GE suggest the presence of strong specific interactions, such as hydrogen bond formation between the ether-alcohol and the amine, which lead to an increase in the resistance to flow compared to an ideal mixture. jocpr.comresearchgate.net The magnitude of these excess properties can help in understanding the strength of these interactions relative to the chain length and structure of the amine. researchgate.net The experimental data are often fitted to the Redlich-Kister equation to derive coefficients that quantify the deviations from ideal behavior. jocpr.com

The following table presents viscosity data for binary mixtures of 2-(2-methoxyethoxy)ethanol (component 1) with different amines (component 2) at 308.15 K.

Table 3: Viscosity (η) of Binary Mixtures of 2-(2-Methoxyethoxy)ethanol (1) + Amines (2) at 308.15 K Data sourced from a study on the thermophysical properties of binary liquid mixtures. jocpr.com

| Mole Fraction (x₁) of 2-(2-Methoxyethoxy)ethanol | n-Butylamine (η / mPa·s) | sec-Butylamine (η / mPa·s) | tert-Butylamine (η / mPa·s) | n-Hexylamine (η / mPa·s) | n-Octylamine (η / mPa·s) | Cyclohexylamine (η / mPa·s) |

| 0.0000 | 0.385 | 0.370 | 0.345 | 0.612 | 1.056 | 1.258 |

| 0.1208 | 0.542 | 0.528 | 0.485 | 0.778 | 1.218 | 1.498 |

| 0.2522 | 0.748 | 0.725 | 0.658 | 0.985 | 1.415 | 1.785 |

| 0.3955 | 1.015 | 0.985 | 0.895 | 1.254 | 1.662 | 2.145 |

| 0.5525 | 1.365 | 1.328 | 1.225 | 1.598 | 1.975 | 2.598 |

| 0.7250 | 1.835 | 1.795 | 1.698 | 2.045 | 2.378 | 3.168 |

| 0.9150 | 2.498 | 2.465 | 2.415 | 2.648 | 2.898 | 3.896 |

| 1.0000 | 2.845 | 2.845 | 2.845 | 2.845 | 2.845 | 2.845 |

Computational Chemistry and Theoretical Investigations

Molecular Structure and Conformational Analysis

The three-dimensional structure and conformational landscape of a molecule are fundamental to understanding its physical and chemical behavior. For a flexible molecule like 1-(2-Methoxyethoxy)-2-methyl-2-propanol, which contains several rotatable bonds, numerous conformations are possible.

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

To elucidate the molecular structure of this compound, quantum chemical calculations would be the primary tool. Methodologies such as Density Functional Theory (DFT) and ab initio (from the beginning) calculations are standard approaches for this purpose.

Ab initio methods , such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are based on first principles without the use of empirical parameters. acs.org These methods can provide highly accurate results, especially when combined with large basis sets, but are computationally expensive.

Density Functional Theory (DFT) has become a widely used method due to its favorable balance of accuracy and computational cost. nih.gov Functionals like B3LYP or those from the M06 suite, paired with basis sets such as 6-31G(d,p) or the correlation-consistent series (cc-pVDZ, cc-pVTZ), would be suitable for optimizing the geometry of the various conformers of this compound. researchgate.netmdpi.com

These calculations would yield key structural parameters for each stable conformer, such as bond lengths, bond angles, and dihedral angles.

Conformational Stability and Energetics

Once the geometries of various possible conformers are optimized, their relative stabilities can be determined by comparing their electronic energies. The conformer with the lowest energy is the most stable and would be expected to be the most populated at equilibrium.

A systematic conformational search would be performed by rotating the key dihedral angles within the molecule. The resulting structures would then be optimized, and their energies calculated. The energy differences between conformers, often expressed in kcal/mol or kJ/mol, indicate their relative populations according to the Boltzmann distribution. For analogous but simpler alcohol dimers, potential energy landscapes have been mapped using methods like MP2/6-311+G(2df,2pd) to understand their complex topographies. nih.govbyu.eduresearchgate.net Similar approaches could be applied to the intramolecular interactions governing the conformational preferences of this compound.

Reaction Mechanism Simulations

Computational chemistry allows for the detailed investigation of chemical reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. reed.edumasterorganicchemistry.comyoutube.comlibretexts.orglibretexts.org

Potential Energy Surface Mapping and Transition State Characterization

To study a reaction involving this compound, one would map the potential energy surface (PES) that connects reactants to products. researchgate.net The PES is a mathematical or graphical representation of the energy of a system as a function of its geometry. nih.govbyu.eduresearchgate.net

Key points on the PES that would be characterized include:

Minima: Representing stable species (reactants, intermediates, and products).

Saddle Points (Transition States): Representing the highest energy point along the minimum energy pathway between a reactant and a product.

Locating the transition state structure is crucial. This is typically achieved using algorithms that search for a first-order saddle point on the PES. Once a candidate transition state is found, a frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. researchgate.net

Kinetic and Thermodynamic Parameter Predictions

With the energies of the reactants and the transition state, important kinetic and thermodynamic parameters can be predicted.

Activation Energy (Ea): The energy difference between the transition state and the reactants. This is a primary determinant of the reaction rate.

Enthalpy of Reaction (ΔH): The difference in the enthalpy of the products and reactants, indicating whether a reaction is exothermic or endothermic.

Gibbs Free Energy of Reaction (ΔG): This parameter, which includes both enthalpy and entropy effects, determines the spontaneity of a reaction.

These parameters can be calculated using the data from quantum chemical computations. For instance, studies on the dissociation of propylene (B89431) glycol ethyl ether have used DFT to investigate thermodynamic and kinetic parameters for various reaction pathways. researchgate.net

Prediction of Chemical and Biological Properties

Computational models are also extensively used to predict various chemical and biological properties of molecules, a field often referred to as Quantitative Structure-Activity Relationship (QSAR) or in silico toxicology. nih.govtandfonline.comtandfonline.combas.bgresearchgate.netnih.govnih.gov

For this compound, computational methods could be used to predict properties such as:

Physicochemical Properties: LogP (octanol-water partition coefficient), solubility, boiling point, and vapor pressure.

Biological Activity: Binding affinity to specific receptors or enzymes, and potential toxicity. QSAR models are often built for classes of compounds, such as glycol ethers, to predict toxicological endpoints. nih.govtandfonline.comtandfonline.com These models correlate structural or physicochemical properties of molecules with their biological activities.

Metabolic Fate: Predicting the likely sites of metabolism by enzymes like cytochrome P450.

These predictions are valuable in the early stages of chemical assessment and development, helping to prioritize compounds for further experimental testing. bas.bgresearchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Fate and Toxicity

Quantitative Structure-Activity Relationship (QSAR) models are computational methods that correlate the structural or property-based features of a chemical with its activity, such as toxicity or environmental persistence. nih.gov These models are instrumental in screening and prioritizing chemicals for further testing and risk assessment. researchgate.net The development of a QSAR model involves calculating a set of numerical values that describe the molecule's characteristics, known as molecular descriptors, and then using statistical methods to build a mathematical relationship between these descriptors and an observed activity. protoqsar.com

For glycol ethers and related compounds, QSAR studies have successfully modeled their toxicological endpoints. nih.govtandfonline.com Studies on similar substances, like glycols and glycol ethers, have utilized autocorrelation descriptors that encode molecular features such as lipophilicity (related to how well a substance dissolves in fats and oils), molar refractivity (related to molecular volume and polarizability), and hydrogen bonding capabilities. scilit.comtandfonline.com A Partial Least Squares (PLS) regression analysis is a common statistical method employed to develop the QSAR model from these descriptors, allowing for the simulation of endpoints like adult and developmental toxicity. tandfonline.com

To develop a QSAR model for the environmental fate and toxicity of this compound, a set of relevant molecular descriptors would first be calculated. These descriptors translate the chemical structure into a numerical format that modeling algorithms can process. protoqsar.com Given the structure of this compound, which contains both ether and alcohol functional groups, key descriptors would likely include those related to hydrogen bonding, polarity, size, and lipophilicity.

Illustrative Molecular Descriptors for QSAR Modeling

The following table presents examples of molecular descriptors that would be calculated for this compound to serve as input for a QSAR model.